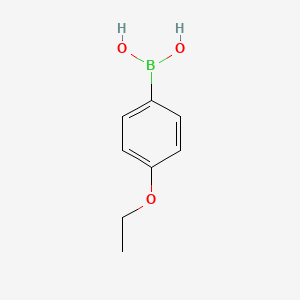

4-Ethoxyphenylboronic acid

Descripción

Overview of Boronic Acids in Contemporary Chemical Science

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. wikipedia.org They are typically stable, crystalline solids with high melting points. wikipedia.org A key feature of boronic acids is their Lewis acidity, stemming from the vacant p-orbital on the boron atom, which allows them to form reversible covalent complexes with diols, such as sugars and amino acids. wikipedia.org

The journey of boronic acid chemistry began in 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.orgwiley-vch.de For a considerable period, these compounds were regarded as chemical curiosities. However, the 20th century, particularly its latter half, witnessed a surge in interest. A pivotal moment was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.govnih.gov This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, proved to be a highly efficient method for forming carbon-carbon bonds and revolutionized the synthesis of biaryl compounds and other complex organic molecules. nih.govtcichemicals.com The significance of this discovery was so profound that it was recognized with the Nobel Prize in Chemistry in 2010. The advent of the Suzuki-Miyaura coupling transformed boronic acids from a niche area of study into indispensable tools for synthetic chemists. nih.gov

Arylboronic acids, a subclass of boronic acids where the R group is an aryl moiety, are particularly prominent in modern organic synthesis. Their utility stems from their role as versatile building blocks in a multitude of chemical transformations. nih.govrsc.orgrsc.org Beyond the celebrated Suzuki-Miyaura coupling, arylboronic acids participate in a wide range of other cross-coupling reactions to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net

The widespread adoption of arylboronic acids in synthesis is due to several advantageous properties. They are generally stable, commercially available, and possess low toxicity. nih.gov Their reactions are often characterized by high yields and functional group tolerance, making them suitable for the synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.govresearchgate.net The ability to introduce an aryl group with specific substituents allows for the fine-tuning of the properties of the target molecule. researchgate.net

Specific Research Focus on 4-Ethoxyphenylboronic Acid

Within the vast family of arylboronic acids, this compound has garnered specific research attention. This compound, with the chemical formula C₈H₁₁BO₃, features an ethoxy group at the para position of the phenyl ring. nih.govsigmaaldrich.com

The presence of the 4-ethoxyphenyl group imparts particular characteristics to the boronic acid, making it a valuable reagent in various synthetic endeavors. The ethoxy group is an electron-donating group, which can influence the reactivity of the boronic acid in cross-coupling reactions. This electronic effect can impact the rate and efficiency of the catalytic cycle.

Furthermore, the ethoxy group can be a key structural element in the target molecule. In medicinal chemistry, for instance, the presence of an ethoxy group can affect a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com The 4-ethoxyphenyl moiety is found in a number of biologically active compounds, and this compound serves as a crucial building block for their synthesis. smolecule.comsigmaaldrich.com

The applications of this compound extend across multiple scientific disciplines, highlighting its versatility.

Medicinal Chemistry: This compound is a key reactant in the synthesis of a diverse range of biologically active molecules. sigmaaldrich.comsigmaaldrich.comalfachemic.com It has been utilized in the development of novel modulators of survival motor neuron protein for potential therapeutic applications in spinal muscular atrophy, as well as in the creation of antitumor agents, hydroxysteroid dehydrogenase inhibitors, and dual immunosuppressive and anti-inflammatory agents. sigmaaldrich.comsigmaaldrich.comalfachemic.com

Materials Science: Arylboronic acids, including this compound, are employed in the development of advanced materials such as polymers and sensors. nih.govsmolecule.comchemimpex.com Their ability to form stable complexes and participate in polymerization reactions makes them valuable components in the design of materials with specific optical, electronic, or responsive properties.

Organic Synthesis: Beyond its specific applications, this compound is a fundamental reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. chemicalbook.comfujifilm.com

Research Findings on this compound

Detailed experimental and computational studies have provided a wealth of information regarding the properties and reactivity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | nih.gov |

| Molecular Weight | 165.98 g/mol | sigmaaldrich.comamerigoscientific.com |

| CAS Number | 22237-13-4 | nih.govsigmaaldrich.com |

| Melting Point | 121-128 °C | sigmaaldrich.com |

| Appearance | White crystalline powder | alfachemic.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Findings | Source |

| ¹H NMR | Spectra have been recorded in DMSO solution. | nih.gov |

| ¹³C NMR | Spectra have been recorded in DMSO solution. | nih.gov |

| FT-IR | Spectra have been recorded in the solid phase. | nih.gov |

| FT-Raman | Spectra have been recorded in the solid phase. | nih.gov |

| UV-Vis | Absorption spectrum has been recorded in ethanol (B145695) and water. | nih.gov |

Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the molecular structure and electronic properties of this compound. These calculations have helped in understanding its conformational preferences and reactivity. For instance, a comparative theoretical study of 3-ethoxyphenylboronic acid and this compound suggested that the 3-substituted isomer has a more stable conformation. researchgate.net

Concluding Remarks

This compound stands as a testament to the remarkable utility of arylboronic acids in modern science. From its foundational role in the powerful Suzuki-Miyaura coupling to its application in the synthesis of medicinally relevant compounds and advanced materials, this seemingly simple molecule has a significant impact across various research landscapes. The continued exploration of its properties and reactions will undoubtedly lead to further innovations in both chemistry and allied disciplines.

Propiedades

IUPAC Name |

(4-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNDLDUNQMTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370242 | |

| Record name | 4-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22237-13-4 | |

| Record name | 4-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethoxyphenylboronic Acid and Its Derivatives

Established Synthetic Routes to Arylboronic Acids

Several well-established methods are routinely employed for the preparation of arylboronic acids. These routes can be broadly categorized based on the nature of the starting materials and the mechanism of C-B bond formation.

Electrophilic Trapping of Arylmetal Intermediates

A classic and widely used approach for synthesizing arylboronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). acs.org This method relies on the pre-generation of a nucleophilic aryl species (arylmetal intermediate), which then attacks the electrophilic boron atom. The resulting boronate ester is subsequently hydrolyzed to yield the desired arylboronic acid.

The use of Grignard reagents is a cornerstone in the synthesis of arylboronic acids. google.com This approach involves the reaction of an arylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The Grignard reagent, prepared from the corresponding aryl halide (e.g., 4-ethoxyphenyl bromide) and magnesium metal, acts as the aryl nucleophile. clockss.orggoogle.com

The reaction is typically carried out at low temperatures (e.g., -10°C to 0°C) to control the reactivity and minimize side reactions. google.com The initial reaction forms an arylboronic acid dialkyl ester, which is then hydrolyzed, often in situ with aqueous acid, to produce the final arylboronic acid. google.com This method is valued for its straightforwardness and the ready availability of starting materials. organic-chemistry.org A general protocol involves the direct addition of the Grignard reagent to the trialkyl borate. google.com

| Starting Material | Reagents | Intermediate | Product | Typical Yield | Ref |

| Aryl Halide (Ar-X) | 1. Mg, Ethereal Solvent2. B(OR)₃3. H₃O⁺ | Arylmagnesium Halide (Ar-MgX) | Arylboronic Acid (Ar-B(OH)₂) | 50-70% | google.com |

| 4-Ethoxyphenyl Bromide | 1. Mg, THF2. B(O-iPr)₃3. H₂SO₄ (aq) | 4-Ethoxyphenylmagnesium Bromide | 4-Ethoxyphenylboronic acid | Good to Excellent | google.comorganic-chemistry.org |

An alternative to the Grignard-based method is the use of aryllithium reagents, which are typically generated via lithium-halogen exchange. wikipedia.org This procedure involves treating an aryl halide with an organolithium reagent, most commonly n-butyllithium or t-butyllithium, at low temperatures. acs.org The resulting aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate.

This method is particularly useful for substrates that are sensitive or incompatible with the conditions required for Grignard reagent formation. acs.org The lithium-halogen exchange is a rapid reaction, and the rate generally follows the trend I > Br > Cl for the halide. wikipedia.org An "in situ quench" technique, where the borate ester is present during the formation of the aryllithium, can be an efficient alternative for preparing certain arylboronic acids. acs.org Continuous flow technologies have also been applied to lithium-halogen exchange/borylation reactions to better control exotherms and improve scalability. nih.gov

| Aryl Halide | Organolithium Reagent | Boron Electrophile | Reaction Condition | Product | Ref |

| 3-Bromopyridine | n-Butyllithium | Triisopropyl borate | Low Temperature | 3-Pyridylboronic acid | acs.org |

| Aryl Bromides/Iodides | n-BuLi or t-BuLi | Trimethyl borate | -78 °C to RT | Arylboronic acids | wikipedia.orgreddit.com |

Coupling of Aryl Halides with Diboronic Acid Reagents

The Miyaura borylation reaction is a powerful palladium-catalyzed method for the synthesis of arylboronic esters, which can then be hydrolyzed to arylboronic acids. organic-chemistry.org This reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentyl glycolato)diboron. youtube.com

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com A base, such as potassium acetate (B1210297) or potassium carbonate, is required for the reaction to proceed. youtube.comorganic-synthesis.com This method exhibits excellent functional group tolerance, making it suitable for complex molecule synthesis. organic-chemistry.org

| Aryl Halide/Triflate | Diboron Reagent | Catalyst | Base | Product | Ref |

| Ar-X (X = Br, I, OTf) | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | KOAc | Aryl Pinacol Boronate Ester | organic-chemistry.orgyoutube.com |

| Aryl Chlorides | Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂ / SPhos | K₂CO₃ | Aryl Pinacol Boronate Ester | organic-chemistry.org |

Direct Borylation via Transition Metal-Catalyzed Aromatic C-H Functionalization

A more atom-economical approach to arylboronic acids is the direct borylation of aromatic C-H bonds, which avoids the need for pre-functionalized aryl halides. nih.govrsc.org Iridium-catalyzed reactions have emerged as the most effective for this transformation. nih.govnih.gov Catalysts are typically generated from precursors like [Ir(cod)Cl]₂ or [Ir(cod)OMe]₂ and a nitrogen-based ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). nih.govchemrxiv.org

The regioselectivity of C-H borylation is a key challenge. In many cases, the reaction is governed by steric factors, leading to borylation at the least hindered C-H bond. rsc.org However, significant progress has been made in controlling regioselectivity through the design of specific ligands or the use of directing groups. nih.govrsc.orgnih.gov For example, meta-selective borylation of phenols and para-selective borylation of arenes with bulky substituents have been achieved using tailored iridium catalysts. nih.govnih.gov

| Substrate | Catalyst System | Boron Source | Selectivity | Product | Ref |

| Arenes | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Steric-controlled (least hindered) | Arylboronate Ester | nih.gov |

| Phenol (B47542) Silyl Ethers | Iridium / Pyridine-pyridone ligand | B₂pin₂ | Meta-selective | meta-Borylated Phenol Derivative | nih.gov |

| 1,3-Disubstituted Arenes | Phosphine (B1218219) ligated Ir catalyst | B₂pin₂ | Meta-selective | meta-Borylated Arene | nih.gov |

| Arenes with bulky substituents | Iridium / Bulky phosphine ligand | B₂pin₂ | Para-selective | para-Borylated Arene | nih.gov |

Transmetallation of Aryl Silanes and Stannanes

Transmetalation is a fundamental step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. nih.govrsc.org While less common as a primary synthetic route to arylboronic acids themselves, the principle of transmetalation from other organometallic compounds to boron can be applied. More frequently, aryl silanes and stannanes are used in cross-coupling reactions where they transmetalate to a transition metal catalyst (like palladium) in a cycle that might also involve an organoboron reagent. nih.govresearchgate.netacs.org

For instance, palladium-catalyzed cross-coupling reactions between aryl silanes and arylboronic acids have been developed. labxing.com The mechanism involves the transmetalation of one of the aryl groups (from either silicon or boron) to the palladium center. labxing.com Similarly, reactions employing organostannanes and boronic acid esters exploit the differential rates of transmetalation to achieve selective coupling. nih.govacs.org These processes highlight the importance of transmetalation in the broader context of organoboron chemistry, although they are not typically direct methods for preparing this compound from a corresponding aryl silane (B1218182) or stannane. The reaction involves the transfer of an aryl group from silicon or tin to a transition metal, which then participates in a catalytic cycle. researchgate.netlabxing.com

| Organometallic Reagent | Coupling Partner | Catalyst | Key Step | Application | Ref |

| Aryl Silane | Arylboronic Acid | Palladium / BINAP | Transmetalation from Si or B to Pd | Biaryl Synthesis | labxing.com |

| Aryl Stannane | Halomethylboronic acid ester | Palladium | Transmetalation from Sn to Pd | Homologated Organoboron Product Synthesis | nih.govacs.org |

Microwave-Assisted Palladium-Catalyzed Arylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in various chemical transformations. In the context of this compound, microwave irradiation is particularly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method significantly reduces reaction times from hours to mere minutes compared to conventional heating. tcichemicals.com

The reaction typically involves coupling this compound with an aryl halide or triflate. A palladium catalyst, such as Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0), is used in conjunction with a suitable ligand and a base (e.g., potassium carbonate or cesium carbonate). google.comnih.gov The process is often performed in aqueous solvent mixtures, like ethanol (B145695)/water, which aligns with the principles of green chemistry. scispace.com Microwave heating at temperatures around 120-150°C can drive the reaction to completion in as little as 10-15 minutes. tcichemicals.combris.ac.uk This rapid and efficient heating allows for the high-throughput synthesis of biaryl compounds, which are significant structural motifs in pharmaceuticals and materials science. scispace.com

Furthermore, microwave assistance has been successfully applied to the direct arylation of heteroaromatic compounds, such as 1,2,3-triazoles, with aryl chlorides. bris.ac.uk In such a reaction, this compound could be coupled to a triazole core under palladium catalysis, with microwave irradiation at temperatures up to 250°C for short durations, enabling the regioselective preparation of complex trisubstituted triazoles. bris.ac.uk

Synthesis of this compound Analogues and Precursors

Synthesis of 2-Chloro-4-ethoxyphenylboronic Acid

The synthesis of halogenated analogues of this compound, such as 2-Chloro-4-ethoxyphenylboronic acid, provides access to precursors for more complex molecules. A common and effective method for introducing a boronic acid group onto an aromatic ring is through a lithiation-borylation sequence.

This synthesis can be initiated from 1-chloro-4-ethoxybenzene. The process involves a directed ortho-metalation, where the ethoxy group directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position (C2). This reaction is performed under anhydrous conditions and at low temperatures (e.g., -78°C) in a solvent like tetrahydrofuran (B95107) (THF) to generate a transient aryllithium intermediate.

This highly reactive intermediate is then quenched by treatment with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. The final step involves acidic hydrolysis of the resulting boronate ester during aqueous workup, which yields the desired 2-Chloro-4-ethoxyphenylboronic acid. This method offers high regioselectivity due to the directing effect of the ethoxy group.

Synthesis of Boronic-Imine Structured Compounds for Biological Activity

The derivatization of this compound to include an imine (Schiff base) linkage is a strategy to produce compounds with significant biological potential. These boronic-imine structures can be synthesized through a straightforward condensation reaction between the boronic acid precursor and a primary amine or related compound.

For instance, reacting an aldehyde-functionalized boronic acid with an amine yields the corresponding imine. While direct use of this compound requires prior functionalization to introduce an aldehyde group, a representative synthesis involves reacting a formylphenylboronic acid with an amino compound. u-tokyo.ac.jp In a typical procedure, equimolar amounts of 3-formylphenylboronic acid and an amine, such as 4-amino acetophenone, are heated under reflux in absolute ethanol for approximately 24 hours. u-tokyo.ac.jp The resulting imine precipitates upon removal of the solvent and can be purified by washing. u-tokyo.ac.jp

This synthetic approach has been used to create a library of boronic-imine compounds that have been evaluated for various biological activities, including anticancer, antimicrobial, and antioxidant properties. u-tokyo.ac.jp The results of such studies indicate that these structures can exhibit potent biological effects. For example, certain boronic-imine compounds have shown significant cytotoxic activity against prostate cancer cells and notable antimicrobial activity against various bacterial and fungal strains. u-tokyo.ac.jp

| Compound Code | Reactants | Tested Activity | Key Finding | Reference |

|---|---|---|---|---|

| B5 | 3-Formylphenylboronic acid + 4-Amino acetophenone | Anticancer (Prostate Cancer Cells) | Decreased cell viability to 33% at 5 µM concentration. | u-tokyo.ac.jp |

| B7 | 4-Fluoro-3-formylphenylboronic acid + 4-Amino acetophenone | Anticancer (Prostate Cancer Cells) | Decreased cell viability to 44% at 5 µM concentration. | u-tokyo.ac.jp |

| B1, B5, B7 | Various boronic acids and amines | Antimicrobial | Inhibition zones of 7–13 mm against different microorganisms. Staphylococcus aureus was a commonly inhibited species. | u-tokyo.ac.jp |

| B2-B8 | Various boronic acids and amines | Antioxidant | Demonstrated significant antioxidant activity comparable to standards like α-Tocopherol and BHT. | u-tokyo.ac.jp |

Strategies for Derivatization and Functionalization

This compound serves as a versatile platform for derivatization and functionalization, primarily through reactions involving the boronic acid moiety or the aromatic ring. The boronic acid group is an excellent precursor for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. This allows the 4-ethoxyphenyl group to be attached to a wide array of molecular scaffolds, a strategy frequently employed in the synthesis of biologically active molecules.

Applications of this derivatization strategy include the synthesis of:

Microtubule inhibitors and antitumor agents , by coupling the boronic acid with suitable heterocyclic structures.

Hydroxysteroid dehydrogenase inhibitors , through the formation of bicyclic hydroxyphenyl methanone (B1245722) derivatives.

Dual immunosuppressive and anti-inflammatory agents .

Beyond C-C bond formation, the carbon-boron bond can be converted into carbon-heteroatom bonds. Transition-metal-free methods have been developed for the ipso-functionalization of arylboronic acids, converting the C-B bond to C-O (hydroxylation), C-N (amination), and C-X (halogenation) bonds. For example, oxidation with reagents like hydrogen peroxide can convert the boronic acid to the corresponding phenol (4-ethoxyphenol).

These functionalization strategies underscore the utility of this compound as a key intermediate, enabling the construction of a diverse range of complex molecules for applications in medicinal chemistry and materials science.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The methodologies for synthesizing and derivatizing this compound and its analogues each offer distinct advantages regarding efficiency, selectivity, and reaction conditions.

Microwave-Assisted Palladium-Catalyzed Arylation stands out for its exceptional efficiency. It dramatically reduces reaction times from hours to minutes, leading to high throughput and often improved yields by minimizing the formation of degradation byproducts. tcichemicals.combris.ac.uk The selectivity in Suzuki-type couplings is generally high, with the reaction occurring specifically at the carbon-boron bond. Direct arylation reactions under microwave conditions can also achieve high regioselectivity. bris.ac.uk However, this method requires specialized microwave equipment and can involve high temperatures and pressures.

Synthesis via Lithiation-Borylation , as used for preparing analogues like 2-Chloro-4-ethoxyphenylboronic acid, offers excellent regioselectivity. The use of a directing group (the ethoxy group) precisely controls the position of metalation and subsequent borylation. This method is highly selective but requires stringent anhydrous conditions and cryogenic temperatures, making it more technically demanding and less "green" than aqueous-based coupling methods.

The Synthesis of Boronic-Imine Compounds via condensation is a highly selective and straightforward process. The reaction is typically high-yielding and forms the imine linkage specifically between the aldehyde and amine functional groups. Its efficiency is dependent on the reaction time, which can be lengthy (e.g., 24 hours) under conventional reflux conditions, although this could potentially be accelerated with microwave assistance.

In comparison, microwave-assisted methods offer the highest speed and efficiency for coupling reactions. Lithiation-borylation provides superior control over regioselectivity for synthesizing specific analogues but at the cost of more demanding reaction conditions. Imine formation provides a simple and selective route for derivatization to create biologically active compounds. The choice of method therefore depends on the specific synthetic goal, balancing the need for speed, regiochemical precision, and operational simplicity.

Reactivity and Mechanistic Investigations of 4 Ethoxyphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of 4-ethoxyphenylboronic acid with various organic halides and pseudohalides is a widely utilized method for the synthesis of biaryl compounds. These products are significant scaffolds in pharmaceuticals, agrochemicals, and materials science. The reaction's success is governed by a well-established catalytic cycle involving a palladium catalyst.

Fundamental Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com This sequence allows for the regeneration of the active palladium(0) catalyst, enabling the reaction to proceed with only a catalytic amount of the metal. mdpi.com

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. mdpi.com This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate. mdpi.com The oxidation state of palladium changes from 0 to +2 in this process. The rate of oxidative addition is highly dependent on the nature of the halide, with the reactivity order generally being I > OTf > Br >> Cl. tcichemicals.com For less reactive halides like chlorides, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate this step. mdpi.com

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group (in this case, the 4-ethoxyphenyl group) from the boron atom to the palladium(II) center. This step is crucial and is significantly influenced by the presence of a base.

The precise role of the base has been a subject of extensive investigation. One widely accepted pathway involves the activation of the boronic acid by the base. The base, typically a hydroxide or carbonate, reacts with this compound to form a more nucleophilic boronate species, such as [ArB(OH)₃]⁻. researchgate.net This anionic boronate is more reactive towards the palladium(II) complex, facilitating the displacement of the halide or other leaving group from the palladium center.

Another proposed pathway suggests that the base first reacts with the palladium(II) complex to form a palladium-hydroxo or palladium-alkoxo species. This complex then undergoes transmetalation with the neutral boronic acid. Computational and kinetic studies suggest that both pathways can be viable, with the operative mechanism often depending on the specific reaction conditions, including the nature of the base, solvent, and ligands. berkeley.edu

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coupled to the palladium(II) center—the 4-ethoxyphenyl group and the organic group from the halide—are eliminated from the metal to form the new carbon-carbon bond of the biaryl product. mdpi.com This process regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium complex. Bulky and electron-donating ligands can promote this step by increasing the electron density on the metal center and inducing steric strain that is relieved upon elimination of the product. mdpi.com

Catalytic Systems and Ligand Effects in this compound Couplings

The efficiency and scope of Suzuki-Miyaura couplings involving this compound are profoundly influenced by the choice of the catalytic system, which includes the palladium source and, most critically, the supporting ligands.

Palladium complexes are the most effective and widely used catalysts for the Suzuki-Miyaura reaction. tcichemicals.com Various palladium sources can be employed, including palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), as well as palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). tcichemicals.com When using Pd(II) precatalysts, an in-situ reduction to the active Pd(0) species is required to initiate the catalytic cycle.

The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst. Ligands modulate the electronic and steric properties of the metal center, which in turn affects the rates of the individual steps in the catalytic cycle. For the coupling of this compound, particularly with less reactive aryl chlorides, the use of sophisticated phosphine ligands is often essential.

Electron-rich and sterically demanding ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and bulky biarylphosphines (e.g., SPhos, XPhos), have proven to be highly effective. rsc.org The electron-donating nature of these ligands facilitates the oxidative addition step, while their steric bulk promotes the reductive elimination step. mdpi.com

The following tables present data from various studies on the Suzuki-Miyaura coupling of this compound with different aryl halides, showcasing the effects of different palladium catalysts, ligands, bases, and solvents on the reaction yield.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Pd(II)-complex | KOH | Water | 100 | 1 | 92 | arkat-usa.org |

| 4-Chloroacetophenone | Pd(II)-complex | Cs₂CO₃ | Water | 100 | 6 | 75 (conversion) | arkat-usa.org |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | amazonaws.com |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 18 | 94 | mdpi.com |

| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 12 | 95 | mdpi.com |

Influence of Ligand Sterics and Electronics

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of ligand is critical in determining the reaction's efficiency and selectivity. The steric and electronic properties of ligands play a pivotal role in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Steric Effects: Bulky ligands, such as biaryldialkyl monophosphines (Buchwald ligands) and their arsenic analogs (arsa-Buchwald ligands), are often beneficial, particularly when dealing with sterically hindered substrates. rsc.org The increased steric bulk around the metal center can facilitate the reductive elimination step, which forms the final product, and can also influence the stability of the catalytic species. For instance, in the Suzuki-Miyaura coupling, ligands with specific bite angles and steric hindrance can affect the ease of oxidative addition and reductive elimination. researchgate.net The use of bulky tert-butylphosphine ligands has been found to be effective for robust reaction conditions. researchgate.net

Electronic Effects: The electronic nature of the ligand, whether it is electron-donating or electron-withdrawing, significantly impacts the reactivity of the palladium catalyst. Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides. researchgate.net Conversely, electron-deficient ligands can be advantageous in other scenarios. For example, in the arylation of electron-rich olefins, electron-deficient bidentate phosphines are the ligands of choice, a contrast to reactions with electron-deficient olefins which benefit from electron-rich monodentate phosphines. organic-chemistry.org The interplay of these electronic factors is crucial; for instance, the cross-coupling pathway in some iron-mediated reactions is favored when using electron-rich nucleophiles. nih.gov

The selection of the ligand is therefore a nuanced process of balancing these steric and electronic factors to optimize the reaction for a given set of substrates.

| Ligand Type | Property | Influence on Suzuki-Miyaura Coupling |

| Buchwald Ligands | Bulky, electron-rich monophosphines | Beneficial for sterically hindered substrates; facilitate reductive elimination. |

| Arsa-Buchwald Ligands | Arsenic analogs of Buchwald ligands | Effective for sterically hindered substrates due to longer As-Pd bond, facilitating transmetalation. rsc.org |

| Diphosphine Ligands | Varying bite angles | Specific bite angles can be crucial; unsuitable angles may hinder key catalytic steps due to steric hindrance. researchgate.net |

| Electron-Donating Ligands | Increase electron density on Pd | Accelerate the oxidative addition step, particularly with aryl chlorides. researchgate.net |

| Electron-Deficient Ligands | Decrease electron density on Pd | Can be optimal for specific substrate combinations, such as the arylation of electron-rich olefins. |

Substrate Scope and Limitations in Biaryl and Alkylaryl Product Formation

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of a wide array of biaryl and, to a lesser extent, alkylaryl compounds.

Substrate Scope: The reaction is compatible with a broad range of coupling partners. Aryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates) are common electrophiles. organic-chemistry.org The reaction's success extends to complex and functionalized substrates, including unprotected nitrogen-rich heterocycles like indazoles, benzimidazoles, and pyrazoles, which are often challenging due to the acidic N-H groups that can interfere with standard protocols. nih.gov Modern catalyst systems, often employing sterically bulky and electron-rich phosphine ligands, have enabled the coupling of these difficult substrates under relatively mild conditions. nih.gov The scope also includes alkenyl and alkynyl partners, though these are sometimes less common for arylboronic acids. organic-chemistry.org

Limitations: Despite its broad utility, the use of this compound is not without limitations.

Protodeboronation: A significant side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic for certain classes of boronic acids, such as electron-deficient arylboronic acids, vinyl, cyclopropyl, and some heterocyclic derivatives. nih.govresearchgate.net This process can be accelerated by heat and the presence of a base. nih.gov

Stability: Some boronic acids, especially certain heterocyclic types, are inherently unstable and can decompose upon storage or under reaction conditions, leading to lower yields. nih.gov To address this, more stable surrogates like MIDA boronates have been developed, which allow for the slow, controlled release of the boronic acid in situ. nih.gov

Steric Hindrance: Highly sterically hindered substrates can be challenging to couple, often requiring carefully optimized conditions, including specific bulky ligands and higher temperatures, to achieve good yields. rsc.org

Reactive Functional Groups: While the Suzuki-Miyaura reaction is known for its functional group tolerance, certain groups can interfere. For example, base-labile groups like esters may require the use of milder bases such as potassium fluoride (KF) to avoid decomposition. organic-chemistry.org

| Coupling Partner Class | Reactivity/Compatibility | Key Considerations |

| Aryl Halides (I, Br, Cl) | Generally high reactivity (I > Br > Cl). researchgate.net | Aryl chlorides are less reactive and often require more advanced catalyst systems. acs.org |

| Aryl Triflates | Good alternative to halides. | Can be used as effective coupling partners. organic-chemistry.org |

| Nitrogen-Rich Heterocycles | Can be coupled effectively with modern catalysts. nih.gov | Acidic N-H groups can inhibit catalysis; requires optimized conditions. nih.gov |

| Alkyl Halides | Challenging due to slow oxidative addition and β-hydride elimination. | Specialized catalyst systems have been developed for room-temperature couplings. organic-chemistry.orgnih.gov |

| Vinyl/Alkenyl Halides | Can be coupled, but prone to Z-to-E isomerization. organic-chemistry.org | Ligand choice is critical for maintaining stereochemistry. organic-chemistry.org |

Chemoselectivity in Oxidative Cross-Coupling of Two Nucleophiles

A significant challenge in cross-coupling chemistry is achieving selectivity when reacting two different nucleophilic organometallic reagents, as homocoupling of each partner often competes with the desired cross-coupling pathway. uoa.gr The oxidative cross-coupling of this compound with another nucleophile, such as an organosilane, represents an advanced method for C-C bond formation.

In a notable example, the palladium-catalyzed oxidative cross-coupling between aryl silanes and aryl boronic acids was developed. The key to achieving high chemoselectivity was the use of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a ligand. With just a small amount of BINAP (3 mol%), the formation of homocoupling products was suppressed, leading to the selective formation of the cross-coupled biaryl product. This high selectivity was maintained even when the two nucleophilic partners were used in a 1:1 ratio under mild conditions. uoa.gr

When this compound was reacted with triethoxy(4-methoxyphenyl)silane, two aryl groups with similar electronic properties, the reaction still predominantly yielded the cross-coupled product. This suggests that the high selectivity arises from the different reactivities of the two organometallic species (boron vs. silicon) in the transmetalation steps with the palladium catalyst, rather than from differences in the electronic nature of the aryl groups themselves. uoa.gr

The proposed mechanism involves a Pd(II) catalyst. The cycle begins with the transmetalation of the Pd(II) center with either the aryl silane (B1218182) or the aryl boronic acid. A second transmetalation with the other nucleophile forms a diaryl-Pd(II) intermediate, which then undergoes reductive elimination to yield the cross-coupled biaryl product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst to complete the cycle. uoa.grnih.gov

Homocoupling vs. Cross-Coupling Selectivity

A persistent challenge in Suzuki-Miyaura reactions is the formation of a symmetrical biaryl byproduct through the homocoupling of the boronic acid reagent. researchgate.net This undesired side reaction competes with the intended cross-coupling pathway, reducing the yield of the desired product and complicating purification.

The formation of the homocoupling product is often promoted by the presence of oxygen, which can facilitate a palladium(II)-mediated coupling of two boronic acid molecules. researchgate.netreddit.com Several strategies have been developed to minimize this side reaction:

Oxygen Exclusion: Since molecular oxygen can promote homocoupling, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a common and effective strategy. researchgate.netreddit.com

Addition of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling. This is thought to work by minimizing the concentration of free Pd(II) species that are responsible for mediating the homocoupling, without significantly affecting the main catalytic cycle. researchgate.net

Control of Reaction Parameters: The choice of ligand, base, and solvent can influence the relative rates of cross-coupling and homocoupling. For instance, in some copper-catalyzed reactions, performing the reaction in the absence of a base was found to improve selectivity by disfavoring the homocoupled product. researchgate.net

Slow Addition of Reagents: In cases where one coupling partner is particularly prone to homocoupling, its slow addition to the reaction mixture can maintain a low concentration, thereby favoring the cross-coupling pathway.

The propensity for homocoupling can also be influenced by the electronic properties of the boronic acid itself. Electron-deficient arylboronic acids have been shown to be more prone to homocoupling in certain systems. researchgate.net Understanding these factors is crucial for developing robust and selective cross-coupling protocols.

| Factor | Influence on Selectivity | Strategy for Control |

| Oxygen | Promotes Pd(II)-mediated homocoupling. researchgate.net | Degas solvents and maintain an inert atmosphere (N₂ or Ar). researchgate.net |

| Pd(II) Concentration | Higher concentrations can increase homocoupling. | Add mild reducing agents (e.g., potassium formate) to minimize free Pd(II). researchgate.net |

| Base | Can facilitate both pathways; effect is system-dependent. | Optimize base choice; in some cases, absence of base improves selectivity. researchgate.net |

| Substrate Electronics | Electron-deficient arylboronic acids can be more prone to homocoupling. researchgate.net | Employ ligands like SPhos to favor cross-coupling. researchgate.net |

| Reagent Concentration | High concentration of boronic acid can increase homocoupling rate. | Slow addition of the boronic acid or its more stable surrogate. |

Other Metal-Catalyzed Transformations

Copper-Mediated N- and O-Arylations

Beyond palladium catalysis, this compound is a valuable reagent in copper-mediated Chan-Evans-Lam (CEL) coupling reactions for the formation of C-N and C-O bonds. These reactions provide powerful methods for synthesizing arylamines, N-aryl heterocycles, and diaryl ethers, which are important structures in pharmaceuticals and materials science. nih.govresearchgate.net

N-Arylation: Copper-catalyzed N-arylation allows for the coupling of arylboronic acids with a wide range of nitrogen-containing nucleophiles, including amines, amides, imides, and sulfonamides. nih.govresearchgate.net Simple copper salts, such as copper(II) acetate, can effectively catalyze these transformations. researchgate.netscispace.com The reactions are often carried out in protic solvents like methanol or ethanol (B145695) and can proceed under mild conditions, sometimes even at room temperature. nih.gov While early protocols often required bases like triethylamine or pyridine, newer systems have been developed that can operate under base-free conditions, simplifying the procedure and broadening the substrate scope. nih.gov

O-Arylation: The copper-mediated O-arylation of phenols with arylboronic acids is a well-established method for the synthesis of diaryl ethers. Similar to N-arylation, this transformation is typically mediated by a copper catalyst in the presence of a base.

The mechanism of the CEL coupling is thought to involve the formation of a copper(II) species which undergoes transmetalation with the arylboronic acid. The resulting aryl-copper(II) intermediate then coordinates with the N-H or O-H nucleophile. A subsequent reductive elimination step forms the C-N or C-O bond and regenerates a Cu(0) or Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle. However, kinetic studies have suggested that the order of steps can be transmetalation, nucleophile coordination, and then oxidation. acs.org

Emerging Catalytic Systems for C-C Bond Formation

While palladium and copper catalysts dominate the applications of this compound, research into new and improved catalytic systems is ongoing, driven by the need for greater efficiency, sustainability, and novel reactivity.

Palladium Nanoparticles (PdNPs): A significant trend is the use of palladium nanoparticles as catalysts. PdNPs offer an exceptionally high surface-area-to-volume ratio, leading to superior catalytic activity. mdpi.comguildhe.ac.uk They are often immobilized on various supports, such as polymers, metal oxides, or carbon materials, which enhances their stability, allows for easy recovery and recycling, and reduces palladium leaching into the products. mdpi.compreprints.org These heterogeneous catalysts are well-suited for greener chemical processes, including reactions in water-based systems. guildhe.ac.ukpreprints.org

Arylboronic Acids as Catalysts: In a departure from their traditional role as nucleophilic reagents, arylboronic acids themselves are emerging as catalysts for certain C-C bond-forming reactions. Electron-deficient arylboronic acids can catalyze dehydrative C-alkylation and allylation reactions, using alcohols as electrophiles. nih.govacs.orgacs.org This process, which releases water as the only byproduct, is promoted by the boronic acid acting as a Brønsted acid or hydrogen-bond donor to activate the alcohol's hydroxyl group. researchgate.net

Transition-Metal-Free Systems: To address the cost and toxicity associated with transition metals, methods for C-C bond formation using arylboronic acids under transition-metal-free conditions are being developed. rsc.org These reactions often require alternative activation methods to enhance the nucleophilicity of the boronic acid and are a growing area of interest for sustainable synthesis.

Novel Ligands and Precatalysts: The development of new ligands and palladium precatalysts continues to push the boundaries of cross-coupling reactions. Advanced ligands can enable reactions at lower temperatures, improve yields for challenging substrates, and provide greater control over selectivity. acs.org Palladacycle precatalysts, for example, are highly efficient and are activated by a base to initiate the catalytic cycle. acs.org

These emerging systems highlight a continuous drive toward making C-C bond formation more versatile, cost-effective, and environmentally friendly. guildhe.ac.uk

Non-Catalytic Reactivity Profiles

The non-catalytic reactivity of this compound is fundamentally governed by the electrophilic nature of its boron atom and its ability to reversibly form covalent bonds, most notably with nucleophilic species such as Lewis bases and diols. The electronic properties of the ethoxy substituent on the phenyl ring play a significant role in modulating this reactivity.

This compound, like other boronic acids, functions as a Lewis acid, readily interacting with Lewis bases. This interaction is central to its ability to form stable complexes, particularly with 1,2- and 1,3-diols. The formation of these boronate esters is a dynamic equilibrium process. The presence of the ethoxy group, an electron-donating substituent at the para position of the phenyl ring, influences the Lewis acidity of the boron center. Generally, electron-donating groups increase the electron density on the boron atom, which can slightly decrease its Lewis acidity compared to unsubstituted phenylboronic acid.

The complexation with diols proceeds through the formation of a five- or six-membered ring, creating a more stable tetrahedral boronate ester. This reversible covalent interaction is the basis for many applications of boronic acids in sensing and materials science. The stability of these complexes is quantified by their binding constants (also known as association or stability constants), which can be determined using techniques like fluorescence spectroscopy in competitive binding assays nih.gov. For instance, the binding affinity of various boronic acids to diols can be assessed by monitoring the displacement of a fluorescent reporter dye, such as Alizarin Red S, which changes its fluorescence upon binding to the boronic acid nih.gov.

Table 1: pKa Values for a Selection of Substituted Phenylboronic Acids This table illustrates the effect of different substituents on the acidity of the boronic acid. An explicit experimentally determined pKa for this compound is not available in the cited literature, but based on the electronic effect of the ethoxy group, it is expected to be slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0).

| Boronic Acid Derivative | pKa Value |

| 3-Acetamidophenylboronic acid | >9.0 |

| 4-Methylcarbamoylphenylboronic acid | 8.61 |

| 4-Formylphenylboronic acid | 7.84 |

| Unsubstituted Phenylboronic acid | ~9.0 |

| This compound (Predicted) | ~9.0-9.2 |

Data sourced from a study on structure-reactivity relationships of boronic acids nih.gov.

The reactivity of this compound, particularly its complexation with diols, is highly dependent on the pH of the solution. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate form is governed by the pKa of the boronic acid. It is the tetrahedral boronate form that is more reactive towards diols aablocks.com. Therefore, as the pH of the solution approaches and surpasses the pKa of the boronic acid, the concentration of the more reactive boronate species increases, leading to more favorable complex formation.

Table 2: Summary of Factors Influencing the Reactivity of this compound

| Factor | Influence on Reactivity | Expected Effect for this compound |

| Lewis Basicity of Reactant | Stronger Lewis bases (including diols) generally form more stable complexes. | Will readily form complexes with a variety of diols and other Lewis bases. |

| pH | Affects the equilibrium between the neutral boronic acid and the more reactive anionic boronate. Optimal binding is often near or above the pKa. | Reactivity and complex formation will be significantly enhanced at pH > 9. |

| Temperature | Influences the rates of esterification and hydrolysis, and the position of the equilibrium based on the reaction's enthalpy. | An increase in temperature will increase the rate of complex formation and dissociation. The effect on complex stability is dependent on the specific thermodynamics. |

Computational and Theoretical Studies of 4 Ethoxyphenylboronic Acid

Quantum Chemical Characterization

Quantum chemical computations are fundamental in characterizing the molecular properties of 4-Ethoxyphenylboronic acid. These theoretical methods offer insights into the molecule's stability, geometry, and vibrational frequencies.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations have been employed to determine its optimized geometry and to analyze its molecular orbitals. researchgate.net Such calculations are essential for predicting the molecule's behavior and reactivity. The selection of a specific functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate theoretical parameters that correlate well with experimental data. uomphysics.netresearchgate.netnih.gov

DFT calculations provide the most stable, or optimized, three-dimensional structure of this compound by finding the minimum energy conformation. nih.gov Analysis of this structure reveals key geometric parameters such as bond lengths and angles. Theoretical studies have characterized the conformations of this compound, which can be compared with experimental data derived from crystallographic studies. researchgate.netnih.gov For instance, X-ray diffraction data for this compound is available, providing a benchmark for the accuracy of the computational models. nih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I 1 2/a 1 |

| a (Å) | 19.8150 |

| b (Å) | 5.02009 |

| c (Å) | 18.2337 |

| **β (°) ** | 111.493 |

Data sourced from the Crystallography Open Database. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Computational methods are invaluable for exploring the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.comscispace.com For this compound, the HOMO-LUMO energy gap has been calculated to be 5.23 eV. researchgate.net

Theoretical analysis shows that the HOMO orbitals are primarily localized on the ethoxy and phenyl groups, which act as the electron-donating regions of the molecule. researchgate.net Conversely, the LUMO orbitals are concentrated on the boronic acid group, indicating its role as the electron-accepting region. researchgate.net This separation of frontier orbitals is key to understanding the molecule's charge transfer characteristics.

Table 2: Frontier Orbital Properties of this compound

| Molecular Orbital | Description | Energy Gap (eV) |

|---|---|---|

| HOMO | Localized on the ethoxy and phenyl groups | 5.23 |

| LUMO | Localized on the boronic acid group | 5.23 |

Data from theoretical quantum chemical computations. researchgate.net

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net It is frequently used to understand how a small molecule, like this compound, might interact with a biological target, such as a protein.

Molecular docking studies have been performed to investigate the interaction of this compound with protein targets. In one such study, the compound was docked into the binding site of the 6WJY protein. researchgate.net The results of this docking simulation revealed specific interactions between the molecule and the protein's active site residues. It was determined that this compound interacts with the amino acid residue Arg343 of the protein. researchgate.net This type of specific interaction is crucial for the potential biological activity of the compound, as boronic acids are known to form reversible covalent bonds with nucleophilic amino acid side chains. nih.gov

Table 3: Molecular Docking Interaction Details

| Ligand | Protein Target | Interacting Residue |

|---|---|---|

| This compound | 6WJY | Arg343 |

Data from molecular docking simulation studies. researchgate.net

Theoretical Models for Intermolecular Interactions

The study of intermolecular interactions in this compound is crucial for understanding its solid-state structure, self-assembly behavior, and interactions with biological systems. Theoretical models and computational chemistry provide powerful tools to investigate these non-covalent forces, offering insights that complement experimental data from techniques like X-ray crystallography.

Theoretical investigations of boronic acids often employ a range of computational methods to model the various forces at play, including hydrogen bonding, π–π stacking, and van der Waals interactions. While specific theoretical studies exclusively focused on this compound are not extensively detailed in the public literature, the principles can be understood by examining its crystal structure and by drawing parallels from computational work on analogous phenylboronic acid derivatives. nih.govresearchgate.netnih.gov

Key Intermolecular Interactions and Modeling Approaches:

Hydrogen Bonding: The primary and most significant intermolecular interaction in this compound is the hydrogen bonding facilitated by the boronic acid functional group [-B(OH)₂]. In the solid state, boronic acid molecules typically form strong, directional hydrogen bonds. These interactions often lead to the formation of dimeric structures or extended supramolecular networks. nih.govresearchgate.net Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are widely used to model these interactions accurately. biorxiv.org These models can predict the geometry of hydrogen-bonded dimers and calculate their binding energies.

van der Waals Forces: These are ubiquitous, non-specific interactions arising from temporary fluctuations in electron density. While individually weak, their cumulative effect is significant in determining the close packing of molecules in the crystal lattice. Molecular mechanics (MM) force fields are commonly used in simulations to account for these interactions over large systems. semanticscholar.orgrsc.org

Crystal Structure and Supramolecular Assembly:

The experimentally determined crystal structure of this compound reveals how these intermolecular forces manifest in the solid state. nih.gov The molecules arrange in a specific, repeating pattern dictated by the optimization of these non-covalent interactions. The boronic acid groups engage in a network of hydrogen bonds, forming dimers which are the fundamental building blocks of the larger assembly. The ethoxy groups and phenyl rings then pack in a way that maximizes van der Waals contacts and potential π–π interactions.

Computational Data from Crystal Structure Analysis:

The crystallographic data for this compound provides the geometric parameters that are the basis for theoretical modeling.

| Crystallographic Parameter | Value |

| Hermann-Mauguin Space Group | I 1 2/a 1 |

| a | 19.8150 Å |

| b | 5.02009 Å |

| c | 18.2337 Å |

| α | 90 ° |

| β | 111.493 ° |

| γ | 90 ° |

| Z (Molecules per unit cell) | 8 |

This data is derived from the Crystallography Open Database (COD) entry 1547648. nih.gov

Theoretical models use these starting geometries to calculate interaction energies. For instance, a typical workflow would involve extracting a dimer from the crystal structure and performing high-level QM calculations to determine the interaction energy, breaking it down into contributions from hydrogen bonding, electrostatic interactions, and dispersion forces.

Advanced Applications of 4 Ethoxyphenylboronic Acid in Research

Organic Synthesis Beyond Cross-Coupling

While renowned for its role in forming carbon-carbon bonds via palladium-catalyzed cross-coupling, the synthetic utility of 4-ethoxyphenylboronic acid encompasses a broader range of chemical transformations. Researchers have leveraged its reactivity to develop novel methods for introducing functional groups and constructing intricate molecular frameworks.

Synthesis of Aromatic and Vinyl Nitriles

A significant application of aryl boronic acids, including this compound, is in the synthesis of aromatic nitriles. This transformation provides a direct route to convert the dihydroxyboryl group into a cyano group. The reaction is typically achieved through palladium-catalyzed cyanation. tcichemicals.com In these protocols, an aryl boronic acid reacts with a non-toxic and stable cyanide source, such as cuprous thiocyanate or potassium ferrocyanide, in the presence of a palladium catalyst. tcichemicals.comorganic-chemistry.org This method represents an important alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsher conditions or stoichiometric amounts of toxic copper cyanide salts. nih.gov The ability to directly convert the boronic acid moiety to a nitrile under milder, catalytic conditions expands the synthetic toolkit for chemists, allowing for the efficient preparation of compounds like 4-ethoxybenzonitrile, a key intermediate in various industries.

Preparation of Complex Organic Molecules

This compound serves as a critical starting material or intermediate in the multi-step synthesis of complex organic molecules. Its stability and predictable reactivity make it an ideal building block for constructing elaborate structures. Organoboron compounds, particularly allylboronic acids and their esters, are noted for their versatility in creating diverse and complex products from relatively simple fragments. acs.org This principle extends to arylboronic acids, which are employed in cascade reactions and multicomponent syntheses to build molecular complexity efficiently. mdpi.com For instance, this compound is a reactant in the synthesis of highly functionalized molecules with specific therapeutic targets, demonstrating its utility in assembling sophisticated molecular architectures. sigmaaldrich.com

| Example of Complex Molecule Class | Synthetic Utility of this compound |

| Amino-trimethoxyphenyl-aryl thiazoles | Provides the 4-ethoxyphenyl moiety essential for the molecule's final structure and biological function. sigmaaldrich.com |

| Bicyclic hydroxyphenyl methanone (B1245722) derivatives | Used as a key reactant to introduce the ethoxy-substituted phenyl group. sigmaaldrich.com |

| Modulators of survival motor neuron protein | Incorporated as a fundamental building block in the total synthesis of these complex therapeutic agents. sigmaaldrich.com |

Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, this compound is an indispensable tool. Boronic acids, in general, are highly valued as building blocks for bioactive molecules due to their versatile reactivity, stability, and relatively low toxicity. nih.gov They serve as bioisosteres of carboxylic acids and can engage in unique interactions with biological targets. nih.gov

Role as a Synthetic Building Block and Intermediate

This compound functions as a fundamental building block for introducing the 4-ethoxyphenyl group into potential drug candidates. This moiety can be crucial for modulating a compound's pharmacological properties, including potency, selectivity, and pharmacokinetics. The primary reaction enabling its use as a building block is the Suzuki-Miyaura cross-coupling, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov Its application is widespread in the generation of chemical libraries for screening and in the synthesis of specific, targeted bioactive compounds. sigmaaldrich.com

Scaffold-Based Drug Discovery and Optimization

Scaffold-based drug discovery is a core strategy in modern medicinal chemistry. It involves identifying a core molecular structure (a scaffold) with known biological activity and then systematically modifying it to enhance its therapeutic properties. Two key processes in this strategy are lead optimization and scaffold hopping. nih.govnih.gov

Lead Optimization: This process focuses on refining an existing lead compound to improve efficacy, selectivity, and pharmacokinetic profiles. arxiv.org

Scaffold Hopping: This involves replacing the central core of a known active compound with a bioisosteric or structurally novel scaffold to discover new intellectual property, improve properties, or overcome liabilities of the original series. arxiv.orgmdpi.com

In both approaches, this compound is a valuable reagent. It allows medicinal chemists to systematically attach the 4-ethoxyphenyl group to various positions of a molecular scaffold. This modification enables a detailed exploration of the structure-activity relationship (SAR), helping to determine how the presence of this specific substituent influences the compound's interaction with its biological target. By using reagents like this compound, researchers can fine-tune a molecule's properties to achieve the desired therapeutic profile. mdpi.com

Synthesis of Biologically Active Molecules

The practical application of this compound is evident in the successful synthesis of a diverse range of molecules with demonstrated biological activity. It has been used as a key reactant in the creation of novel compounds targeting various diseases. sigmaaldrich.com Its incorporation is often a critical step in achieving the desired pharmacological effect, from anti-proliferative action to immunosuppression. sigmaaldrich.com

| Class of Biologically Active Molecule | Therapeutic Area/Mechanism of Action | Reference |

| Novel modulators of survival motor neuron protein | Potential treatment for spinal muscular atrophy | sigmaaldrich.com |

| Amino-trimethoxyphenyl-aryl thiazoles | Act as microtubule inhibitors and antitumor agents | sigmaaldrich.com |

| Bicyclic hydroxyphenyl methanone derivatives | Function as hydroxysteroid dehydrogenase inhibitors | sigmaaldrich.com |

| Dual-action agents | Possess both immunosuppressive and anti-inflammatory properties | sigmaaldrich.com |

| Antiproliferatives | Synthesized via Suzuki cross-coupling/amination for potential anticancer applications | sigmaaldrich.com |

Modulators of Survival Motor Neuron Protein

This compound is a key reactant in the synthesis of novel modulators of the Survival Motor Neuron (SMN) protein. The SMN protein is ubiquitously expressed and is critical for the survival of motor neurons. nih.govnih.gov Deficiencies in the level of functional SMN protein, resulting from mutations or deletions in the SMN1 gene, lead to spinal muscular atrophy (SMA), a severe neuromuscular disorder characterized by the loss of motor neurons in the spinal cord. nih.govnih.gov

Research has shown that the full-length SMN protein can protect neurons from apoptotic death. nih.gov Conversely, certain SMN mutants found in SMA patients not only lack this anti-apoptotic function but can actively promote neuronal death. nih.gov Therefore, therapeutic strategies for SMA often focus on increasing the levels of functional SMN protein. The development of small molecules that can modulate SMN protein levels or enhance its function is an area of intense research. The use of this compound as a synthetic precursor facilitates the creation of new chemical entities designed to target the SMN protein, offering potential treatments for spinal muscular atrophy.

Microtubule Inhibitors and Antitumor Agents

This compound is instrumental in synthesizing complex molecules like amino-trimethoxyphenyl-aryl thiazoles, which are investigated as microtubule inhibitors and antitumor agents. Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport. nih.gov They are highly dynamic structures, and their proper function is vital for the formation of the mitotic spindle during cell division.

Targeting microtubule dynamics is a well-established strategy in cancer therapy. nih.gov Microtubule-targeting agents are broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents. Both types disrupt the delicate balance of microtubule polymerization and depolymerization, leading to mitotic arrest and ultimately inducing apoptosis in rapidly dividing cancer cells. nih.gov The synthesis of novel thiazole derivatives using this compound allows for the exploration of new chemical scaffolds that can interact with tubulin, potentially overcoming resistance to existing drugs and offering improved therapeutic profiles. nih.gov

Hydroxysteroid Dehydrogenase Inhibitors

This compound is used as a reactant to create bicyclic hydroxyphenyl methanone derivatives, which function as inhibitors of hydroxysteroid dehydrogenases (HSDs). The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a crucial role in the biosynthesis of active steroid hormones, such as androgens and estrogens, by catalyzing the final step in their production. For instance, 17β-HSD type 3 is responsible for converting androstenedione to testosterone. nih.gov

Given their role in producing potent estrogens and androgens, these enzymes are significant targets for therapies against hormone-dependent diseases, including breast and prostate cancer. The development of inhibitors for specific HSD isozymes is a major focus of research. Studies have reported the synthesis and evaluation of compounds like 4-hydroxyphenyl ketones as potent inhibitors of 17β-HSD3. nih.gov By providing a scaffold for such molecules, this compound contributes to the discovery of novel, non-steroidal HSD inhibitors. nih.gov

Immunosuppressive and Anti-inflammatory Agents

The synthesis of dual immunosuppressive and anti-inflammatory agents is another significant application of this compound. These agents are critical for treating autoimmune diseases and preventing organ transplant rejection. Research in this area includes the synthesis of novel cinnamanilides, which have demonstrated immunosuppressive activity in laboratory evaluations. nih.gov These compounds are assessed for their ability to suppress the immune response without causing significant cytotoxicity. nih.gov The structural framework provided by this compound allows for the generation of diverse molecules that can be screened for potent immunosuppressive and anti-inflammatory effects.

Antiproliferatives

This compound is frequently employed in Suzuki cross-coupling reactions to produce compounds with antiproliferative activity. The Suzuki reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules from boronic acids and organohalides. nih.govmdpi.com This reaction is widely used in drug discovery to create libraries of compounds for screening.

Numerous studies have reported the synthesis of novel heterocyclic compounds, such as imidazo[4,5-b]pyridines and 1,3,4-thiadiazoles, using this methodology. nih.govnih.gov These compounds are then evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.gov For example, certain 2,6-disubstituted imidazo[4,5-b]pyridines synthesized via Suzuki coupling have shown promising anticancer activity. nih.gov The commercial availability and favorable environmental profile of boronic acids like this compound make this approach particularly attractive for developing new antiproliferative agents. nih.gov

Enzyme Inhibitors (e.g., Isoprenylcysteine Carboxyl Methyltransferase, Carbonic Anhydrase)

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an enzyme that catalyzes the final step in the post-translational modification of many key regulatory proteins, including those in the Ras superfamily of GTPases. nih.gov This methylation is crucial for the proper localization and function of these proteins. nih.gov Blocking Icmt activity has been shown to have significant effects on oncogenic transformation, making it an attractive target for anticancer drug development. nih.gov Small-molecule inhibitors of Icmt, such as cysmethynil, have been identified and shown to inhibit cancer cell growth. nih.govnih.gov While indole-based scaffolds are common among Icmt inhibitors, the direct synthesis of these specific inhibitors from this compound is not explicitly detailed in the surveyed literature.

Phenylboronic acids are precursors for a class of potent enzyme inhibitors targeting carbonic anhydrases (CAs). nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Tumor-associated isoforms, such as CA IX, are highly overexpressed in hypoxic tumors and contribute to the acidic microenvironment of cancer cells, promoting tumor progression. nih.gov

Research has focused on designing boron-containing sulfonamides, sulfamides, and sulfamates as CA inhibitors. nih.gov These compounds have shown high affinity for various CA isozymes, including the tumor-associated CA IX. nih.gov The incorporation of boron is also being explored for its potential use in Boron Neutron Capture Therapy (BNCT) for hypoxic tumors that are resistant to traditional therapies. nih.gov

| CA Isozyme | Inhibition Constant (Kᵢ) Range (nM) |

|---|---|

| Human CA I | 34–94 |

| Human CA II | 3.1–48 |

| Human CA IX | 7.3–89 |

Data sourced from research on boron-containing carbonic anhydrase inhibitors. nih.gov

Glucocorticoid Receptor Agonists and Antagonists

Glucocorticoids are potent anti-inflammatory agents that exert their effects through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.govnih.gov While effective, their use is often limited by severe side effects. This has driven the search for selective GR modulators that can separate the beneficial anti-inflammatory effects (mediated by transrepression) from the adverse metabolic effects (often linked to transactivation). nih.gov The development of novel nonsteroidal GR modulators is an active area of research aimed at achieving a better therapeutic index. nih.gov Although this compound is a versatile building block for various therapeutic agents, its specific application in the synthesis of GR agonists or antagonists is not prominently featured in the available research literature.

Analgesic and Anti-inflammatory Effects of Biaryl Compounds

This compound serves as a crucial building block in the synthesis of complex biaryl compounds, a class of molecules noted for their significant therapeutic potential, including analgesic and anti-inflammatory properties. The primary synthetic route leveraging this compound for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the ethoxyphenyl group and another aryl halide or triflate, efficiently constructing the biaryl skeleton. tcichemicals.com

Biaryl motifs are central to the structure of numerous functional and biologically active compounds. For instance, the biphenyl core is a key feature of established analgesic and anti-inflammatory drugs like diflunisal. tcichemicals.com Research has demonstrated that this compound is a valuable reactant for creating novel compounds with potential therapeutic benefits. It has been used in the synthesis of molecules designed as dual immunosuppressive and anti-inflammatory agents. Furthermore, its application extends to the development of inhibitors for enzymes such as adipose triglyceride lipase (ATGL), where the resulting biaryl structures are evaluated for their biological activity in metabolic and inflammatory pathways. google.com The ethoxy group (–O–CH₂CH₃) on the phenyl ring can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical factors in drug design.

The following table summarizes representative research findings where this compound was used to synthesize compounds with potential anti-inflammatory or related therapeutic applications.